

Head-to-Head Comparison: Upadacitinib and Other Janus Kinase (JAK) Inhibitors

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Compound of Interest

Compound Name: *Jak-IN-4*

Cat. No.: *B12423948*

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A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Janus kinase (JAK) inhibitors represent a significant advancement in the treatment of various inflammatory and autoimmune diseases. These small molecules target the JAK-STAT signaling pathway, a critical mediator of cytokine signaling involved in immune cell development, activation, and function. Upadacitinib (Rinvoq®) is a second-generation JAK inhibitor that exhibits selectivity for JAK1.^[1] This guide provides a head-to-head comparison of Upadacitinib with other notable JAK inhibitors, highlighting differences in their chemical properties, selectivity, and preclinical efficacy.

Due to the lack of specific, publicly available experimental data for a compound identified as "Jak-IN-4," this guide will compare Upadacitinib to a selection of other well-characterized JAK inhibitors with varying selectivity profiles to provide a comprehensive overview for the research community.

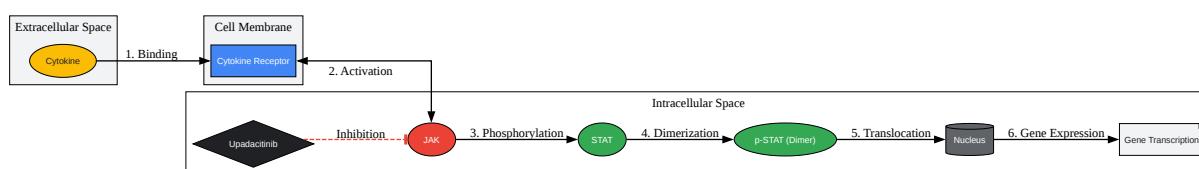
Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these inhibitors is crucial for their development and application in experimental settings.

Property	Upadacitinib
IUPAC Name	(3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide[2]
Synonyms	ABT-494[2]
Molecular Formula	C ₁₇ H ₁₉ F ₃ N ₆ O[3]
Molecular Weight	380.37 g/mol [3]
CAS Number	1310726-60-3[3]
Chemical Structure	

Mechanism of Action and Signaling Pathway

JAK inhibitors function by competing with ATP for the binding site on the kinase domain of JAK enzymes, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This blockade of the JAK-STAT pathway ultimately modulates the transcription of genes involved in inflammatory and immune responses.



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Figure 1. Simplified JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.

In Vitro Efficacy: JAK Selectivity Profile

The selectivity of JAK inhibitors for the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2) is a key determinant of their biological effects and safety profiles. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.

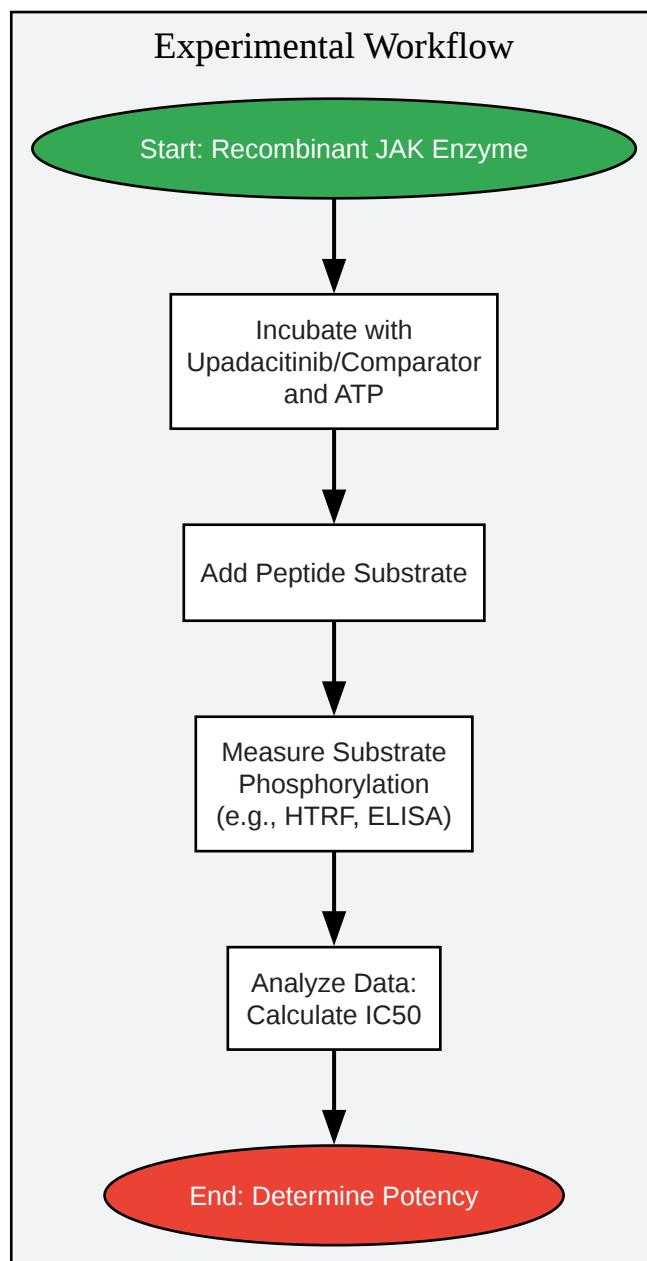
Inhibitor	JAK1 IC ₅₀ (nM)	JAK2 IC ₅₀ (nM)	JAK3 IC ₅₀ (nM)	TYK2 IC ₅₀ (nM)	Selectivity Profile
Upadacitinib	43[4]	120[3]	2300[3]	4700[3]	JAK1 Selective

Note: IC₅₀ values can vary between different experimental assays and conditions.

Experimental Protocols

JAK Inhibition Assay (Biochemical)

This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of a specific JAK isoform.



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